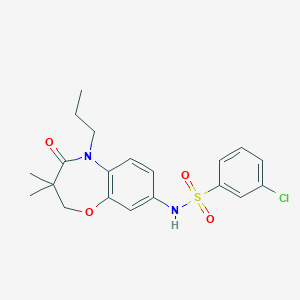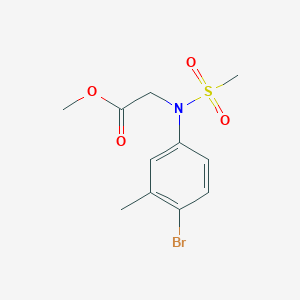
Methyl N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycinate is an organic compound characterized by its unique chemical structure, which includes a brominated aromatic ring, a methylsulfonyl group, and a glycine ester moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycinate typically involves several key steps:
-
Bromination: : The starting material, 3-methylphenyl, undergoes bromination to introduce a bromine atom at the 4-position. This can be achieved using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃).
-
Sulfonylation: : The brominated intermediate is then subjected to sulfonylation using methylsulfonyl chloride (CH₃SO₂Cl) in the presence of a base like triethylamine (Et₃N) to form the methylsulfonyl derivative.
-
Glycination: : Finally, the methylsulfonyl derivative reacts with methyl glycinate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for bromination and sulfonylation steps, and automated systems for purification and isolation of the final product.
化学反应分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group attached to the aromatic ring, forming corresponding alcohols or ketones.
-
Reduction: : Reduction of the bromine atom can lead to the formation of the corresponding hydrogenated derivative.
-
Substitution: : The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) under mild heating.
Major Products
Oxidation: Formation of 4-bromo-3-methylbenzaldehyde or 4-bromo-3-methylbenzoic acid.
Reduction: Formation of 4-methyl-3-methylphenyl-N-(methylsulfonyl)glycinate.
Substitution: Formation of 4-azido-3-methylphenyl-N-(methylsulfonyl)glycinate or 4-thio-3-methylphenyl-N-(methylsulfonyl)glycinate.
科学研究应用
Chemistry
In synthetic chemistry, Methyl N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycinate serves as a versatile intermediate for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways involving sulfonyl and glycine ester groups.
Medicine
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism by which Methyl N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycinate exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The bromine atom and methylsulfonyl group can participate in binding interactions, while the glycine ester moiety may facilitate transport across biological membranes.
相似化合物的比较
Similar Compounds
- Methyl N-(4-chloro-3-methylphenyl)-N-(methylsulfonyl)glycinate
- Methyl N-(4-fluoro-3-methylphenyl)-N-(methylsulfonyl)glycinate
- Methyl N-(4-iodo-3-methylphenyl)-N-(methylsulfonyl)glycinate
Uniqueness
Compared to its analogs, Methyl N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycinate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. This makes it particularly valuable in applications where specific halogen interactions are desired.
属性
IUPAC Name |
methyl 2-(4-bromo-3-methyl-N-methylsulfonylanilino)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO4S/c1-8-6-9(4-5-10(8)12)13(18(3,15)16)7-11(14)17-2/h4-6H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SORXHNXDMLYVJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N(CC(=O)OC)S(=O)(=O)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
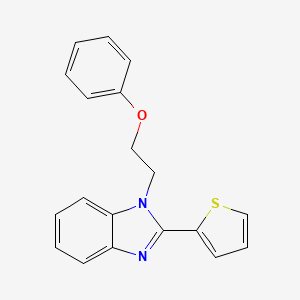
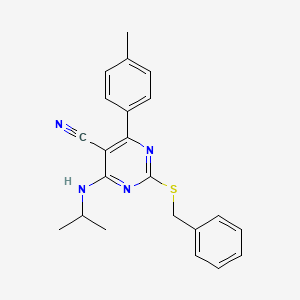
![N-(2-chlorobenzyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/new.no-structure.jpg)
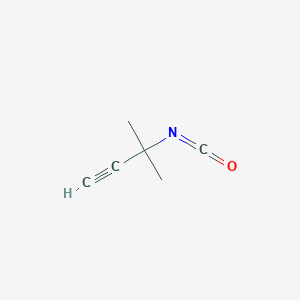
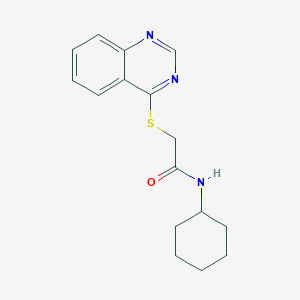

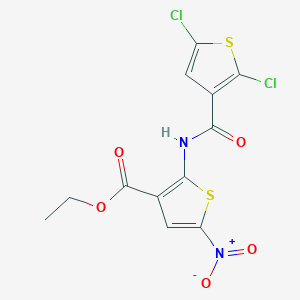
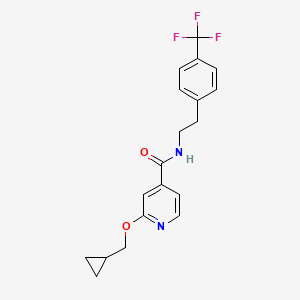
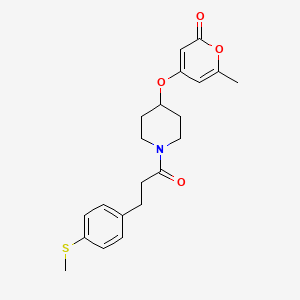
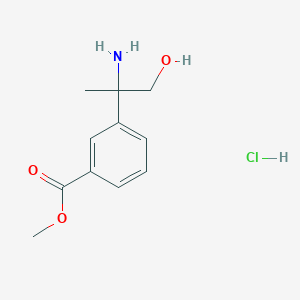

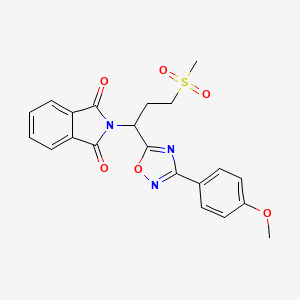
![2-((1-((5-Ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole](/img/structure/B2853364.png)
